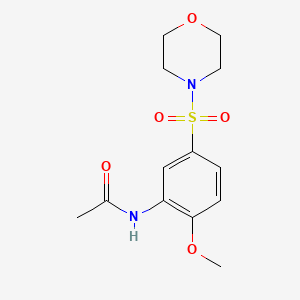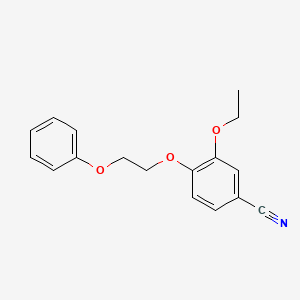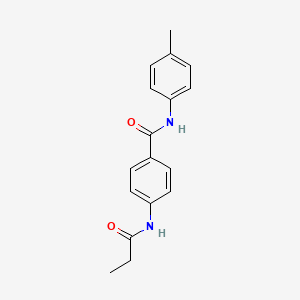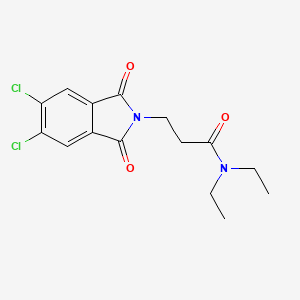![molecular formula C19H23N3O4S B4240507 N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B4240507.png)
N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide
Overview
Description
N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methoxy group and a sulfonyl group linked to a methylpiperazine moiety. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-methylpiperazine to yield the sulfonyl derivative. Finally, the nitro group is reduced to an amine, which is then acylated with benzoyl chloride to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Scientific Research Applications
N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine moiety may enhance binding affinity. This compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
- N-{2-methoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}benzamide
- N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1H-benzo[d]imidazole hydrochloride
Uniqueness
N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity. The presence of the methoxy group and the sulfonyl-piperazine moiety distinguishes it from other similar compounds, offering distinct advantages in terms of binding affinity and specificity .
Properties
IUPAC Name |
N-[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-21-10-12-22(13-11-21)27(24,25)16-8-9-18(26-2)17(14-16)20-19(23)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOZPTUSQOQWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE](/img/structure/B4240426.png)


![2-(2-chloro-6-fluorophenyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B4240446.png)
![N-(4-chlorobenzyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4240452.png)
![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide](/img/structure/B4240457.png)
![N-[4-(allyloxy)phenyl]-3-chlorobenzamide](/img/structure/B4240462.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)furan-2-carboxamide](/img/structure/B4240486.png)
![N-(2-methoxyethyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4240488.png)


![N-{[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE](/img/structure/B4240499.png)
![2-{[(4-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4240504.png)
